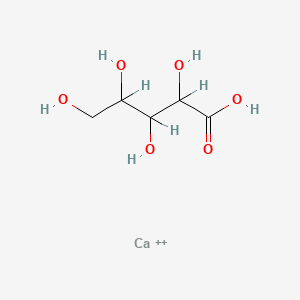

Di-L-arabinonato de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique structure and properties, which make it a valuable compound in various fields of research and industry.

Aplicaciones Científicas De Investigación

Calcium di-L-arabinonate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: In biological research, calcium di-L-arabinonate is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Calcium di-L-arabinonate is used in the production of biodegradable polymers and other industrial materials.

Mecanismo De Acción

Target of Action

Calcium di-L-arabinonate primarily targets voltage-dependent calcium channels in the cell membrane . These channels are crucial for the regulation of intracellular calcium levels, which play a vital role in numerous cellular processes . Calcium di-L-arabinonate also interacts with a family of protein kinases known as CBL-interacting protein kinases (CIPKs) .

Mode of Action

Calcium di-L-arabinonate interacts with its targets by reducing calcium influx into vascular smooth muscle cells . This interaction interferes with voltage-operated calcium channels in the cell membrane, promoting vasodilator activity and reducing blood pressure . In the case of CIPKs, Calcium di-L-arabinonate binds to these kinases, potentially modulating their activity .

Biochemical Pathways

Calcium di-L-arabinonate affects the biochemical pathways involved in the metabolism of pentose sugars such as D-xylose and L-arabinose . These sugars can be enzymatically converted into various bio-based products by microbial non-phosphorylated oxidative pathways . The Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .

Pharmacokinetics

It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The pharmacokinetics of Calcium di-L-arabinonate would depend on its absorption, distribution, metabolism, and excretion properties, which are influenced by its physicochemical parameters .

Result of Action

The molecular and cellular effects of Calcium di-L-arabinonate’s action involve the regulation of intracellular calcium levels. By reducing calcium influx into cells, Calcium di-L-arabinonate can control various cellular functions, including secretion, gene expression, muscle contraction, and metabolism .

Análisis Bioquímico

Biochemical Properties

Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Cellular Effects

The effects of Calcium di-L-arabinonate on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .

Molecular Mechanism

The molecular mechanism of Calcium di-L-arabinonate is not fully elucidated. It is known that D- and L-KDP, which can be derived from Calcium di-L-arabinonate, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .

Metabolic Pathways

Calcium di-L-arabinonate is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium di-L-arabinonate can be synthesized through the reaction of L-arabinonic acid with calcium hydroxide. The reaction typically involves dissolving L-arabinonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium di-L-arabinonate .

Industrial Production Methods

Industrial production of calcium di-L-arabinonate follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabinonic acid and calcium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting compound is then purified and dried for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Calcium di-L-arabinonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Calcium di-L-arabinonate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction of calcium di-L-arabinonate can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Substitution: Substitution reactions involve replacing one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of calcium di-L-arabinonate can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Comparación Con Compuestos Similares

Calcium di-L-arabinonate can be compared with other similar compounds, such as:

Calcium L-arabonate: Similar in structure but differs in the specific arrangement of atoms.

Calcium gluconate: Another calcium salt with different properties and applications.

Calcium lactate: Used in similar applications but has a different chemical structure and properties.

Calcium di-L-arabinonate is unique due to its specific structure and the presence of L-arabinonic acid. This uniqueness contributes to its distinct properties and applications in various fields .

Propiedades

Número CAS |

5346-83-8 |

|---|---|

Fórmula molecular |

C5H10CaO6 |

Peso molecular |

206.21 g/mol |

Nombre IUPAC |

calcium;2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |

Clave InChI |

RMGJOMGLQFWXSQ-UWAYVZDLSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |

SMILES isomérico |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

SMILES canónico |

C(C(C(C(C(=O)O)O)O)O)O.[Ca] |

Key on ui other cas no. |

22373-09-7 7546-24-9 5346-83-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

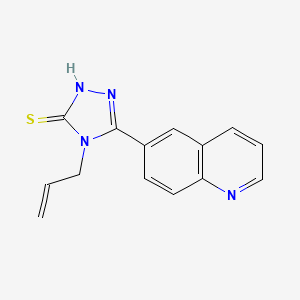

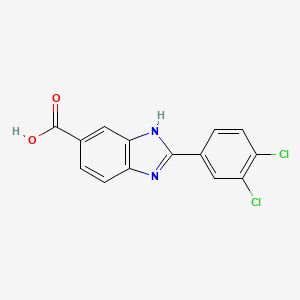

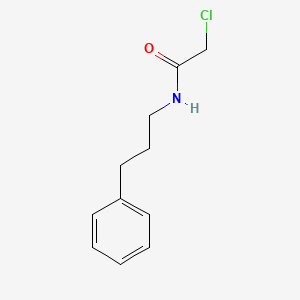

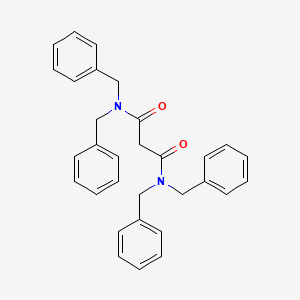

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)

![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)

![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)